![molecular formula C16H14N2O2S B2415908 N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide CAS No. 320421-56-5](/img/structure/B2415908.png)
N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide
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Description
“N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide” is a chemical compound with the molecular formula C15H12N2O2S . It is a product offered by several chemical suppliers .
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxamide group, a cyano group, a methylsulfinyl group, and a phenyl group .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Inhibition of Tyrosine Kinase
The compound's analogs have shown potential as potent inhibitors of Bruton's tyrosine kinase (BTK). This inhibition is crucial for certain immune and inflammatory responses, which may have implications in treating conditions like rheumatoid arthritis and certain cancers (Ghosh et al., 2000).
Synthesis and Reactivity
Synthetic processes involving similar compounds have been explored, demonstrating the feasibility of synthesizing complex organic molecules. This is relevant for the development of new pharmaceuticals and materials (Cheng-ron, 2015).
Novel Insecticide Properties
A derivative of this compound, flubendiamide, exhibits strong insecticidal activity, particularly against lepidopterous pests. This makes it a potential candidate for pest control in agriculture (Tohnishi et al., 2005).
Advanced Organic Synthesis
The compound's framework is used in advanced organic synthesis techniques to create diverse cyanamide products. These techniques have broad applications in pharmaceuticals and chemical industries (Ayres et al., 2018).
Antimicrobial Applications
Some derivatives have shown promising results in antimicrobial activities. This opens up possibilities for developing new antibacterial and antifungal agents (Darwish et al., 2014).
Chemical Synthesis and Catalysis
This chemical framework is instrumental in the synthesis of various organic compounds, showcasing its versatility in chemical synthesis and catalysis (Su et al., 2015).
Development of Polymer Materials
It's involved in the synthesis of polyamides and polyimides, indicating its potential application in the development of new polymer materials (Yang & Lin, 1994).
Optical Limiting Effects
Cyano substituted derivatives of this compound demonstrate significant optical limiting behaviors, which could be useful in the development of optical devices and materials (Du et al., 2016).
properties
IUPAC Name |
N-(3-cyano-4-methylsulfinylphenyl)-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-4-3-5-12(8-11)16(19)18-14-6-7-15(21(2)20)13(9-14)10-17/h3-9H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNIAMVZFZUODV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)S(=O)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide |
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